molecular formula C12H21N3O B11574952 (2E)-2-[2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethylidene]hydrazinecarboxamide

(2E)-2-[2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethylidene]hydrazinecarboxamide

Cat. No.: B11574952
M. Wt: 223.31 g/mol
InChI Key: KRGNEQSPPKUQAK-MKMNVTDBSA-N
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Description

(2E)-2-[2-(3,3-dimethylbicyclo[221]hept-2-yl)ethylidene]hydrazinecarboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethylidene]hydrazinecarboxamide typically involves multiple steps. One common method includes the reaction of a bicyclic ketone with hydrazine derivatives under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethylidene]hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-[2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethylidene]hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethylidene]hydrazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar structure.

    Ribavirin Related Compound D: Another compound with comparable chemical properties.

Uniqueness

(2E)-2-[2-(3,3-dimethylbicyclo[221]hept-2-yl)ethylidene]hydrazinecarboxamide is unique due to its bicyclic structure and specific functional groups

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

[(E)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethylideneamino]urea

InChI

InChI=1S/C12H21N3O/c1-12(2)9-4-3-8(7-9)10(12)5-6-14-15-11(13)16/h6,8-10H,3-5,7H2,1-2H3,(H3,13,15,16)/b14-6+

InChI Key

KRGNEQSPPKUQAK-MKMNVTDBSA-N

Isomeric SMILES

CC1(C2CCC(C2)C1C/C=N/NC(=O)N)C

Canonical SMILES

CC1(C2CCC(C2)C1CC=NNC(=O)N)C

Origin of Product

United States

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